4-(2-Phenoxyethoxy)phenol
Description
Overview of Aryloxyalkoxy Functional Groups in Contemporary Organic Chemistry
The aryloxyalkoxy functional group consists of an aryl group linked to an alkyl chain through an ether bond, which in turn is attached to another functional group, often via another ether linkage. This arrangement imparts a unique combination of rigidity from the aromatic ring and flexibility from the alkyl chain. In contemporary organic chemistry, these motifs are significant structural components in a variety of molecules, including pharmaceuticals, agrochemicals, and materials science. orgchemres.orgontosight.ai The presence of the aryloxyalkoxy group can influence a molecule's solubility, lipophilicity, and binding interactions with biological targets. fiveable.me
Academic Significance of 4-(2-Phenoxyethoxy)phenol within Advanced Chemical Research
The compound this compound serves as a valuable case study in advanced chemical research due to its interesting structural features and its role as a building block in the synthesis of more complex molecules. Its structure incorporates two phenyl rings linked by an ethoxy chain, and it possesses a terminal phenolic hydroxyl group, which is a site for further chemical modification.
Research interest in this compound and related structures stems from their potential applications. For instance, derivatives of similar phenolic ethers have been investigated for their biological activities. ontosight.aichemicalbook.com The specific arrangement of the phenoxy and phenol (B47542) moieties connected by a flexible two-carbon linker allows for the exploration of structure-activity relationships in various chemical and biological systems.
Chemical Properties of this compound
Evolution of Phenol-Ether Bond Formation Methodologies in Chemical Synthesis
The synthesis of the ether linkage, particularly the phenol-ether bond, has been a cornerstone of organic synthesis for over a century. The methodologies for creating this bond have evolved significantly, moving from classical methods to more sophisticated and efficient catalytic systems.
The Williamson ether synthesis , developed in the 1850s, is a long-standing and widely used method for preparing both symmetrical and unsymmetrical ethers. orgchemres.orgwikipedia.orgbyjus.com This reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orgbyjus.com For the synthesis of phenolic ethers, a phenoxide is generated by treating a phenol with a base, which then acts as a nucleophile to attack the alkyl halide. wikipedia.orgyoutube.com While effective, the Williamson synthesis has limitations, particularly with sterically hindered substrates where elimination reactions can become a competing pathway. wikipedia.orgbyjus.com
The Ullmann condensation , another classical method, is particularly useful for the synthesis of diaryl ethers, which cannot be readily prepared via the Williamson synthesis. wikipedia.orgwikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems using copper with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.gov
More contemporary methods for phenol-ether bond formation include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been adapted for ether synthesis. nih.gov These modern methods offer greater functional group tolerance and milder reaction conditions compared to their classical counterparts. nih.gov The development of new reagents, like PhenoFluor, has also provided novel pathways for alkyl aryl ether bond formation. nih.gov
The synthesis of this compound itself can be envisioned through these established methods. For example, it could be prepared by reacting hydroquinone (B1673460) with 2-phenoxyethanol (B1175444) under appropriate conditions, or through a multi-step synthesis involving the protection and deprotection of functional groups. A related compound, 4-(2-hydroxyethoxy)phenol, has been synthesized by the hydrogenation of 4-[(2-benzyloxyethoxy)phenyl]benzyl ether. prepchem.com
The continuous evolution of these synthetic methodologies underscores the enduring importance of the phenol-ether linkage in organic chemistry and facilitates the construction of increasingly complex and functional molecules.
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenoxyethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIMVCUPWPSYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603804 | |
| Record name | 4-(2-Phenoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67824-68-4 | |
| Record name | 4-(2-Phenoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 2 Phenoxyethoxy Phenol and Analogues
Strategic Approaches to Aryloxyalkoxy Phenol (B47542) Synthesis
The construction of the ether linkage is central to the synthesis of 4-(2-Phenoxyethoxy)phenol and its derivatives. The primary strategies involve forming one of the two ether bonds—either the phenoxy-ethoxy linkage or the ethoxy-phenol linkage—as the key bond-forming step.
Etherification Reactions: Mechanistic Investigations and Optimization
Etherification reactions represent the most traditional and widely employed method for synthesizing aryloxyalkoxy phenols. These reactions can be broadly categorized based on the nature of the reactants and the catalytic system employed.
A common and straightforward approach to synthesizing this compound is through the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. Specifically, hydroquinone (B1673460) can be mono-alkylated using 2-phenoxyethyl halide in the presence of a base. The base deprotonates the phenol, forming a more nucleophilic phenoxide ion that then attacks the electrophilic carbon of the alkyl halide.
The choice of base is critical in this reaction to ensure mono-alkylation and prevent the formation of the dialkylated product. Mild bases such as potassium carbonate are often employed. prepchem.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution. prepchem.com The selective mono-O-alkylation of symmetrical dihydroxybenzenes like hydroquinone can be challenging due to the formation of the dialkylated byproduct. researchgate.net
A study on the reaction of 4-acetamido-3-nitrophenol with β-bromophenetole in the presence of potassium carbonate and dimethylformamide illustrates a similar base-promoted etherification. prepchem.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Hydroquinone | 2-Phenoxyethyl halide | K2CO3 | DMF | This compound |
| 4-Acetamido-3-nitrophenol | β-Bromophenetole | K2CO3 | DMF | 2-Nitro-4-(2-phenoxyethoxy)-aniline prepchem.com |
This table illustrates typical reactants and conditions for base-promoted O-alkylation to form phenoxyethoxy derivatives.
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this approach, a halogen on an activated aromatic ring is displaced by a nucleophile, such as an alkoxide. For the synthesis of this compound, this could involve the reaction of a p-halophenol derivative, activated by an electron-withdrawing group, with sodium 2-phenoxyethoxide. The presence of electron-withdrawing groups in the ortho or para positions to the leaving group is crucial for the reaction to proceed efficiently. libretexts.org
The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is enhanced by the presence of electron-withdrawing substituents. libretexts.org
Another approach involves the use of ethylene (B1197577) carbonate to introduce the hydroxyethoxy group onto a phenol. researchgate.net The reaction of phenols with ethylene carbonate can be catalyzed by bases to yield hydroxyethylated phenols. researchgate.net The ratio of ethylene carbonate to phenol is a critical parameter for achieving selective mono-etherification. researchgate.net
The use of solid acid catalysts, such as zeolites, offers a more environmentally friendly and reusable alternative to traditional homogeneous catalysts for etherification reactions. Zeolites like H-ZSM-5 and H-beta have been investigated for the alkylation of phenols. unimi.itrsc.org These catalysts possess Brønsted acid sites that can activate the reactants and facilitate the etherification process. unimi.itacademie-sciences.fr
For instance, the direct esterification of succinic acid with phenol has been successfully catalyzed by H+-zeolite β. shokubai.org While this is an esterification, the principle of using zeolites to promote reactions between phenols and other molecules is relevant. The catalytic activity of zeolites in these reactions is influenced by factors such as the Si/Al ratio, pore size, and the strength and density of acid sites. unimi.itacademie-sciences.frmdpi.com Large-pore zeolites like FAU and beta zeolites have shown effectiveness in promoting ester production at lower temperatures compared to medium-pore zeolites. mdpi.com
The methylation of phenol with methanol (B129727) over high-silica beta zeolite has been studied, where both O-alkylation (anisole formation) and C-alkylation (cresol formation) occur. unimi.it This highlights the competitive nature of these reactions on zeolite surfaces.
| Catalyst | Reaction Type | Key Findings |
| H+-Zeolite β | Esterification of succinic acid with phenol | Found to be an effective solid acid catalyst, yielding diphenyl succinate. shokubai.org |
| H-ZSM-5 | Dealkylation of alkylphenols | Co-feeding of water is crucial to maintain catalytic activity. rsc.org |
| High-Silica Beta Zeolite | Methylation of phenol with methanol | Leads to both O- and C-alkylation products. unimi.it |
This table summarizes the application of zeolite catalysts in reactions involving phenols.
Novel Oxidative Approaches to Phenolic Ethers (e.g., Baeyer-Villiger Oxidation of Precursors)
The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide. wikipedia.org This reaction can be adapted for the synthesis of phenolic ethers. The process typically involves the oxidation of a suitably substituted aromatic aldehyde or ketone. core.ac.uk
For example, a 4-alkoxybenzaldehyde can be oxidized to a formate (B1220265) ester, which is then hydrolyzed to the corresponding phenol. researchgate.net A novel one-pot process has been developed where 4-hydroxyacetophenone is oxidized in the presence of an oxidant and an alcohol (e.g., methanol) to produce the corresponding 4-alkoxyphenol. A proposed mechanism involves an initial Baeyer-Villiger oxidation to an ester, which is hydrolyzed to hydroquinone. The hydroquinone is then partially oxidized to benzoquinone, and the subsequent nucleophilic attack by the alcohol on the benzoquinone leads to the phenolic ether. core.ac.uk
The use of hydrogen peroxide as the oxidant in conjunction with a catalyst makes this approach more environmentally benign. rsc.org Sn-Beta zeolites have been shown to be effective catalysts for the Baeyer-Villiger oxidation of aromatic aldehydes with hydrogen peroxide. researchgate.net
Regioselective Carbon-Hydrogen Functionalization Strategies (e.g., meta-Selective C-H Arylation of Phenols)
Direct C–H functionalization has emerged as a powerful tool for the synthesis of complex molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org However, achieving regioselectivity in the C-H functionalization of phenols is challenging due to the high reactivity of the ortho and para positions. nih.govrsc.org
Recent advancements have focused on achieving meta-selective C-H functionalization of phenols. While direct meta-arylation is difficult, strategies have been developed that utilize directing groups to achieve this outcome. thieme.dethieme.deacs.org For instance, a copper-catalyzed meta-selective arylation of O-aryl N,N-dimethyl carbamates has been reported, where the carbamate (B1207046) group acts as a directing group. thieme-connect.com
Another innovative approach involves a Bi(V)-mediated electrophilic arylation followed by a dienone–phenol rearrangement. thieme.de This "regiodiversion" strategy overcomes the intrinsic regioselectivity of electrophilic aromatic substitution to achieve meta-arylation of sterically congested phenols. nih.gov This method is orthogonal to conventional palladium-catalyzed C-H activation approaches. thieme.denih.gov
| Strategy | Catalyst/Reagent | Key Feature |
| Copper-catalyzed arylation | Cu(OTf)2 | Utilizes an O-aryl N,N-dimethyl carbamate directing group for meta-selectivity. thieme-connect.com |
| Bi(V)-mediated arylation/rearrangement | Bi(V) reagent | A "regiodiversion" strategy to achieve meta-selective C-H arylation. thieme.denih.gov |
| Palladium-catalyzed olefination | Palladium | Employs a nitrile-containing aliphatic template for meta-selectivity. rsc.org |
This table outlines advanced strategies for the regioselective C-H functionalization of phenols.
Multi-Component and Cascade Reaction Development for Complex Analogues
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. frontiersin.orgresearchgate.net This approach is advantageous for creating analogues of this compound as it reduces the number of synthetic steps, thereby saving time, resources, and minimizing waste. frontiersin.orgnih.gov The development of novel MCRs allows for the construction of diverse molecular scaffolds from simple starting materials in a one-pot transformation under mild conditions. unl.ptrug.nl
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of the first reaction becomes the substrate for the next. These reactions are highly atom-economical and can generate complex molecular architectures with high stereocontrol. unl.pt For the synthesis of complex diaryl ether analogues, cascade reactions can be designed to proceed through various mechanisms, including base-mediated rearrangements and palladium-catalyzed processes. nih.govresearchgate.net The strategic design of substrates and careful control of reaction conditions are crucial for achieving high selectivity and yield in these complex transformations. unl.ptnih.gov Researchers have explored the use of chiral catalysts to induce enantioselectivity in cascade reactions, leading to the formation of biologically significant compounds. unl.ptbeilstein-journals.org
Precursor Synthesis and Intermediate Transformations for this compound
The synthesis of this compound typically involves the etherification of a functionalized phenol with an appropriate alkoxy chain building block. The Williamson ether synthesis is a classic and widely used method for this purpose, involving the reaction of an alkoxide with an alkyl halide. egyankosh.ac.inwikipedia.orgbyjus.com
Functionalized Phenols: The preparation of functionalized phenols can be achieved through various methods, including the hydroxylation of aryl halides or the oxidation of aryl boronic acids. rsc.org However, these methods can sometimes require harsh reaction conditions. rsc.org More recent approaches focus on the direct functionalization of phenols through C-H activation, which offers a more atom-economical route. rsc.orgchinesechemsoc.org The choice of catalyst and reaction conditions is critical to control the regioselectivity of the functionalization, directing substituents to the desired ortho- or para- positions. rsc.org
Alkoxy Chain Building Blocks: The "alkoxy chain" in this compound is a 2-phenoxyethoxy group. This is typically introduced using a reagent like 2-phenoxyethanol (B1175444) or a derivative. The synthesis of such building blocks can be achieved by reacting phenol with ethylene oxide or ethylene carbonate. unibo.it The reaction with ethylene carbonate is often preferred as it is a safer alternative to the highly reactive and toxic ethylene oxide. unibo.it The synthesis of various alkoxy chains can be accomplished through the reaction of an alcohol with a suitable electrophile, such as an alkyl halide or a tosylate. organic-chemistry.org For instance, 2-bromoethanol (B42945) can be used to introduce the hydroxyethyl (B10761427) group, which can then be further functionalized.
The table below summarizes common precursors for the synthesis of this compound.
| Precursor Type | Example Compound | Role in Synthesis |
| Functionalized Phenol | Hydroquinone (Benzene-1,4-diol) | Provides the core phenolic structure with a hydroxyl group for further etherification. |
| Alkoxy Chain Building Block | 2-Phenoxyethanol | Introduces the phenoxyethoxy side chain. |
| Alkoxy Chain Building Block | 2-Chloroethanol | Reacts with a phenoxide to form the ether linkage. unibo.it |
| Alkoxy Chain Building Block | Ethylene Carbonate | A safer alternative to ethylene oxide for introducing the hydroxyethyl group. unibo.it |
In the synthesis of phenolic ethers like this compound, particularly through methods like the Williamson ether synthesis, the formation of by-products is a common issue that can affect yield and purity. unibo.it A significant by-product in the reaction of phenol with ethylene carbonate is 2-(2-phenoxyethoxy)ethanol (B93071) (DPE), formed from the further reaction of the desired product with another molecule of ethylene carbonate. unibo.it
Strategies to minimize by-product formation include optimizing reaction conditions such as temperature, reaction time, and the molar ratio of reactants. unibo.it For instance, using a moderate excess of ethylene carbonate can help drive the reaction towards the desired product while minimizing the formation of higher-order ethers. researchgate.net
The table below outlines common by-products and strategies for their management.
| By-product | Formation Pathway | Conversion/Minimization Strategy |
| 2-(2-Phenoxyethoxy)ethanol (DPE) | Reaction of 2-phenoxyethanol with ethylene carbonate. unibo.it | Optimization of reaction conditions (e.g., reactant ratios) to favor the primary product. unibo.it |
| Di- and Tri-ethylene glycol phenyl ethers | Further ethoxylation of the desired product. unibo.it | Control of stoichiometry and reaction time. |
| C-Alkylated phenols | Friedel-Crafts alkylation of the phenol ring. rsc.org | Use of selective catalysts and reaction conditions that favor O-alkylation over C-alkylation. rsc.org |
Green Chemistry Principles and Sustainable Synthesis of Phenolic Ethers
The application of green chemistry principles to the synthesis of phenolic ethers is crucial for developing environmentally benign and economically viable industrial processes. unibo.it This involves the use of safer reagents, the development of catalytic systems, and the optimization of reactions to maximize efficiency and minimize waste. unibo.itprimescholars.com
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. nih.govrsc.org Solventless, or "neat," reactions are highly desirable as they simplify product purification and reduce waste. orgchemres.org The synthesis of 2-phenoxyethanol, a related phenolic ether, has been successfully demonstrated under solventless conditions using heterogeneous catalysts. researchgate.net
The table below provides examples of catalytic systems used in phenolic ether synthesis.
| Catalyst Type | Example | Advantages |
| Homogeneous | Sodium Hydroxide (NaOH) | Effective for deprotonating phenols in Williamson ether synthesis. unibo.it |
| Heterogeneous | Na-mordenite (a type of zeolite) | Reusable, facilitates solventless reactions, and reduces waste. unibo.itresearchgate.net |
| Heterogeneous | Graphene-supported Cu2O Nanoparticles | High catalytic activity and stability in C-O cross-coupling reactions. rsc.org |
| Heterogeneous | NH4HSO4 supported on SiO2 | Recyclable acidic catalyst for the protection of phenols. nih.gov |
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comchembam.comrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste.
To maximize atom economy in the production of phenolic ethers like this compound, several strategies can be employed:
Reaction Design: Choosing reaction pathways that inherently have high atom economy, such as addition reactions, is preferable to substitution or elimination reactions which generate stoichiometric by-products.
Catalysis: The use of catalysts allows for reactions to proceed with high selectivity and under milder conditions, reducing the formation of unwanted side products. primescholars.com
Minimizing waste in chemical production is not only environmentally responsible but also economically advantageous. chembam.com The E-factor, which is the ratio of the mass of waste to the mass of product, is another metric used to assess the environmental impact of a process. chembam.com By implementing green chemistry principles, such as using recyclable catalysts and optimizing reaction conditions to improve yield and selectivity, the E-factor for phenolic ether production can be significantly reduced.
Chemical Transformations and Reaction Pathways of 4 2 Phenoxyethoxy Phenol
Mechanistic Studies of Aromatic Ether Cleavage and Rearrangements
The cleavage of the ether bond in aromatic ethers is a significant transformation in organic synthesis, providing a route to phenols and other aromatic compounds. numberanalytics.com This process can be initiated under acidic or basic conditions. numberanalytics.com
Investigation of Reaction Intermediates and Transition States
The cleavage of aromatic ethers under acidic conditions typically involves the protonation of the ether oxygen, forming a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack, often by a halide ion if hydrogen halides are used, which cleaves the C-O bond. masterorganicchemistry.com For ethers on a primary carbon, this can proceed via an S(_N)2 mechanism. masterorganicchemistry.com
In the context of solid-phase peptide synthesis, the cleavage of an anchor molecule, 5-(4'-aminomethyl-3',5'-dimethoxyphenoxy)valeric acid (a related phenoxy ether), with trifluoroacetic acid (TFA) was found to proceed through an anchor amide intermediate. nih.gov This unexpected intermediate resulted from the cleavage of the NH-CHα bond of an alanyl spacer. nih.gov
The study of the anaerobic biodegradation of the related compound 2-phenoxyethanol (B1175444) by Acetobacterium species provides insight into enzymatic ether cleavage. nih.gov This process converts 2-phenoxyethanol into phenol (B47542) and acetate. nih.gov Isotopic labeling experiments demonstrated that the transformation involves a diol dehydratase-like mechanism, potentially proceeding through an α-hydroxyradical or its conjugate base, a ketyl anion, which facilitates the elimination of the β-positioned phenoxy group. nih.gov
Influence of Electronic and Steric Substituent Effects on Reactivity and Selectivity
The reactivity of the aromatic rings in 4-(2-Phenoxyethoxy)phenol is influenced by the activating, ortho-, para-directing ether and hydroxyl groups. These substituents increase the electron density of the aromatic rings, making them more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609). numberanalytics.comtutorchase.com
Conversely, the presence of substituents on the aromatic ring can also sterically hinder certain reactions. In the oxidation of 2,4-di-t-butylphenol, the bulky tert-butyl groups influence the coupling reactions of the resulting phenoxy radicals. researchgate.net
The electronic properties of substituents on phenolic compounds significantly affect their reactivity in oxidation reactions. For instance, the reaction of a manganese(III)-superoxo complex with various substituted phenols demonstrated a spectrum of O-H bond cleavage mechanisms, ranging from concerted proton-electron transfer (CPET) for 4-dimethylaminophenol to a proton transfer process for 4-nitrophenol. researchgate.net
Derivatization Strategies for Advanced Functional Molecules and Materials
The phenolic hydroxyl group and the aromatic rings of this compound serve as handles for a wide array of derivatization reactions, enabling the synthesis of complex molecules and polymers with tailored properties. nih.govlibretexts.org
Synthesis of Polymeric Precursors and Monomers
Phenolic compounds are valuable precursors for polymers. For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a lignin-derived monomer, can be functionalized and polymerized to create both thermoplastics and thermosets. mdpi.com The phenolic group of MVP can be modified, for instance, by reaction with methyl bromoacetate (B1195939) or benzyl (B1604629) bromide, to yield monomers suitable for radical polymerization. mdpi.com Similarly, 2-(4-Acetoxyphenoxy)ethyl vinyl ether, a derivative of hydroquinone (B1673460), has been used to synthesize poly(vinyl ether) with pendant phenol groups via cationic polymerization. u-fukui.ac.jp These examples highlight the potential of this compound to serve as a building block for various polymeric materials.
The synthesis of poly(aryl ether)s often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. The phenolic hydroxyl group of this compound makes it a potential monomer for such polycondensation reactions.
Introduction of Diverse Functional Groups (e.g., Azido Moieties, Porphyrin Frameworks, Phthalocyanine (B1677752) Systems)
The versatile reactivity of the phenolic group allows for the introduction of a variety of functional moieties.
Azido Moieties: Phenols can be converted to aryl azides, which are useful in click chemistry and as photoaffinity labels. A common method involves the diazotization of an aminophenol followed by substitution with an azide (B81097) anion. Alternatively, nucleophilic aromatic substitution on an activated aryl halide, such as a fluorophenol, with sodium azide can be employed. Copper-catalyzed azidation of aryl halides also provides a route to aryl azides.
Porphyrin Frameworks: Porphyrins, essential in various biological and material applications, can be functionalized with phenolic substituents. rsc.org Syntheses often involve the condensation of dipyrromethanes. nih.gov The phenolic groups can be introduced before or after the porphyrin macrocycle is formed. For instance, meso-tetra(carboxyphenyl)porphyrins can be reacted with lanthanide metal ions to create three-dimensional porphyrin-based framework solids. researchgate.net
Phthalocyanine Systems: Phthalocyanines are another class of macrocyclic compounds with significant applications, often synthesized from phthalonitriles. nih.gov Substituted phthalonitriles can be prepared by reacting a precursor like 4,5-dichlorophthalonitrile (B145054) with a phenol, such as 4-phenoxyphenol, to introduce phenoxy substituents. iaea.org The resulting phthalonitriles are then cyclotetramerized to form the phthalocyanine macrocycle. nih.goviaea.org For example, 4,5-bis[(4-phenoxy)phenoxy]phthalonitrile has been used to synthesize octakis-[(4-phenoxy)phenoxy]phthalocyanine and its metal complexes. iaea.org
Oxidative and Reductive Transformations of Phenolic and Ether Linkages
The phenolic and ether functionalities of this compound are susceptible to both oxidative and reductive transformations.
Oxidative Transformations: The oxidation of phenols can lead to a variety of products, including quinones and coupling products. The oxidation of phenol itself with manganese dioxide yields hydroquinone and 1,4-benzoquinone. researchgate.net The reaction kinetics are dependent on temperature and pH. researchgate.net In the presence of Fenton's reagent (hydrogen peroxide and an iron catalyst), phenol can be degraded through a radical mechanism, initially forming aromatic compounds like catechol and hydroquinone, which are further oxidized to carboxylic acids. cardiff.ac.uk The oxidation of phenols can also be achieved enzymatically. nih.gov
The cleavage of aromatic ethers can also be an oxidative process. An oxidative deprotection of p-methoxybenzyl (PMB) ethers has been achieved using a nitroxyl (B88944) radical catalyst. organic-chemistry.org
Reductive Transformations: The ether linkage in aromatic ethers can be cleaved under reductive conditions. For instance, primary alcohols and ethers can be reduced to the corresponding hydrocarbons using triethylsilane in the presence of a Lewis acid catalyst like B(C(_6)F(_5))(_3). organic-chemistry.org
The table below summarizes the key chemical transformations and the types of products that can be obtained from this compound and related structures.
| Transformation Type | Reagents/Conditions | Product Type(s) |
| Aromatic Ether Cleavage | Strong acids (e.g., HI, HBr) numberanalytics.commasterorganicchemistry.com | Phenol, Alkyl Halide |
| Anaerobic bacteria (Acetobacterium sp.) nih.gov | Phenol, Acetate | |
| Lewis acids (e.g., B(C(_6)F(_5))(_3)) / Silanes organic-chemistry.org | Hydrocarbon | |
| Derivatization (Phenolic OH) | Acyl chlorides, Alkyl halides nih.govlibretexts.orgmdpi.com | Esters, Ethers |
| Diazotization/Azide substitution | Aryl Azides | |
| Coupling with porphyrin precursors nih.govresearchgate.net | Porphyrin-functionalized molecules | |
| Reaction with phthalonitrile (B49051) precursors iaea.org | Phthalocyanine-functionalized molecules | |
| Oxidation (Phenolic Ring) | Manganese dioxide researchgate.net | Quinones |
| Fenton's reagent (H(_2)O(_2), Fe catalyst) cardiff.ac.uk | Catechol, Hydroquinone, Carboxylic acids | |
| Polymerization | Radical or Cationic initiation mdpi.comu-fukui.ac.jp | Polymers (e.g., Poly(vinyl ether)s) |
Computational and Experimental Validation of Reaction Mechanisms and Kinetics
Detailed computational and experimental studies specifically validating the reaction mechanisms and kinetics of this compound are not extensively available in the current body of scientific literature. Research in this specific area is limited, and as such, comprehensive kinetic data and computationally validated reaction pathways for this particular compound have not been widely published.
However, the validation of reaction mechanisms and kinetics for phenolic compounds, in general, is a well-established field of chemical research. Such studies typically employ a combination of experimental techniques and computational modeling to elucidate the transformation pathways, determine reaction rates, and understand the underlying electronic and structural factors governing the reactivity of the molecule.
Experimental Approaches
Experimental validation for a compound like this compound would typically involve:
Kinetic Studies: These experiments would measure the rate of reaction under various conditions (e.g., temperature, pressure, catalyst, reactant concentrations). Techniques such as High-Performance Liquid Chromatography (HPLC) nih.gov, Gas Chromatography (GC), and Spectroscopy (UV-Vis, NMR) would be used to monitor the disappearance of the reactant and the appearance of products over time. nih.gov The data would then be fitted to various kinetic models to determine the rate constants and the order of the reaction.
Product Identification: The identification of intermediates and final products is crucial for proposing a reaction mechanism. This is typically achieved using a combination of chromatographic separation and spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Isotope Labeling Studies: To trace the pathway of specific atoms throughout a reaction, isotopic labeling (e.g., using Deuterium, Carbon-13, or Oxygen-18) can be employed. The position of the isotope in the product molecules provides direct evidence for the proposed mechanistic steps.
Computational Modeling
Computational chemistry offers powerful tools to complement experimental findings. For this compound, these would include:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) would be used to model the electronic structure of the molecule. These calculations can predict the most likely sites for chemical attack, the stability of potential intermediates, and the energy barriers associated with different reaction pathways. nih.gov
Transition State Theory: This theory is used in conjunction with quantum mechanical calculations to compute the rate constants of elementary reaction steps. By identifying the transition state structure and its energy, the activation energy for a reaction can be determined, providing a theoretical basis for the experimentally observed kinetics.
Molecular Dynamics Simulations: These simulations can model the behavior of the molecule and its reactions in a solvent environment over time, providing insights into the dynamic aspects of the reaction mechanism.
A comprehensive study on the reaction mechanisms and kinetics of this compound would integrate these experimental and computational approaches. The experimental data would provide the real-world observations of the reaction, while computational modeling would offer a detailed, atomistic-level understanding of the transformation.
Illustrative Data Table for Kinetic Analysis
While specific data for this compound is not available, a typical data table from a kinetic study of a similar phenolic compound undergoing a hypothetical reaction might be structured as follows. This table serves as a template for the type of data that would be generated in such research.
| Reaction Parameter | Value | Units |
| Initial Concentration | [Value] | mol/L |
| Temperature | [Value] | K |
| Rate Constant (k) | [Value] | L/(mol·s) |
| Activation Energy (Ea) | [Value] | kJ/mol |
| Pre-exponential Factor (A) | [Value] | L/(mol·s) |
Advanced Spectroscopic Characterization and Elucidation of 4 2 Phenoxyethoxy Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 4-(2-Phenoxyethoxy)phenol, providing information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.
One-dimensional ¹H and ¹³C NMR spectra offer initial, yet critical, data regarding the number and types of protons and carbons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
Proton (¹H) NMR: The ¹H NMR spectrum is characterized by signals from the phenolic hydroxyl proton, the aromatic protons on both rings, and the aliphatic protons of the ethoxy bridge. The phenolic -OH proton signal typically appears as a broad singlet in the range of 4-7 ppm, its exact position and broadness being dependent on solvent and concentration. libretexts.org The aromatic protons resonate between 6.8 and 7.4 ppm, with the protons on the hydroquinone-derived ring being slightly more shielded than those on the phenoxy ring due to the electron-donating hydroxyl group. The two methylene (B1212753) (-CH₂-) groups of the ethoxy bridge are diastereotopic and appear as distinct multiplets, likely around 4.2-4.4 ppm.
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic OH | 4.0 - 7.0 | broad s |
| Ar-H (Phenoxy ring) | 6.9 - 7.4 | m |
| Ar-H (Hydroxyphenyl ring) | 6.8 - 7.0 | m |
| O-CH₂-CH₂-O | 4.2 - 4.4 | m |
Table 1: Estimated ¹H NMR chemical shifts for this compound. Note: s = singlet, m = multiplet. Actual values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum shows distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, all 14 carbon atoms are expected to be unique. The carbon atom attached to the phenolic hydroxyl group (C-OH) is significantly deshielded, appearing around 155-158 ppm. libretexts.orgresearchgate.net The other aromatic carbons appear in the typical range of 115-160 ppm. libretexts.orgdocbrown.info The two aliphatic carbons of the ethoxy bridge are found in the 60-80 ppm region, characteristic of carbons bonded to oxygen. oregonstate.edu
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| C-O (Phenoxy ring) | 158 - 160 |
| C-OH (Hydroxyphenyl ring) | 155 - 158 |
| Aromatic CH (both rings) | 115 - 133 |
| O-CH₂-CH₂-O | 65 - 75 |
Table 2: Estimated ¹³C NMR chemical shifts for this compound. Actual values may vary based on solvent and experimental conditions.
While 1D NMR provides chemical shifts, 2D NMR experiments are indispensable for confirming the atomic connectivity and piecing together the molecular fragments. science.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on each aromatic ring, confirming their substitution patterns. Crucially, it would also display a cross-peak between the two methylene groups of the ethoxy bridge, establishing the -CH₂-CH₂- linkage.
HSQC (Heteronuclear Single Quantum Correlation): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu HSQC is used to definitively assign the chemical shift of each carbon atom that bears a proton by linking the assignments from the ¹H NMR spectrum to the ¹³C NMR spectrum.
Correlations from the ethoxy bridge protons to the quaternary carbons of both aromatic rings, unequivocally linking the three main fragments of the molecule.
Correlations from the aromatic protons to other carbons within the same ring, helping to assign the specific positions of the aromatic carbons.
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of the molecular structure through fragmentation analysis.
ESI is a soft ionization technique ideal for polar molecules like phenols. It typically results in minimal fragmentation, allowing for clear determination of the molecular weight. For this compound (exact mass: 230.094294304 Da), ESI-MS would be expected to show: lookchem.com
In negative ion mode , a prominent ion at m/z 229.087, corresponding to the deprotonated molecule [M-H]⁻, due to the acidic nature of the phenolic proton.
In positive ion mode , an ion at m/z 231.101, corresponding to the protonated molecule [M+H]⁺.
Tandem MS (MS/MS) experiments can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). This would induce fragmentation, likely at the ether linkages, providing further structural confirmation. researchgate.netnih.gov Common fragments could arise from the cleavage of the C-O bonds in the ethoxy bridge.
GC-MS is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds in a mixture. gnest.orgmatec-conferences.org It is an excellent method for assessing the purity of a this compound sample and identifying any potential by-products from its synthesis. google.com
The sample is vaporized and separated on a capillary column (e.g., a low-polarity HP-5 MS column) before entering the mass spectrometer. gnest.orgthermofisher.com The retention time from the GC provides a measure of the compound's identity, while the mass spectrometer provides definitive structural information. This technique can effectively detect and identify residual starting materials, such as hydroquinone (B1673460) or phenoxyethyl bromide, as well as isomers or other side-products formed during the reaction. nih.gov For certain phenols, derivatization may be employed to increase volatility and improve chromatographic peak shape, although this may not be necessary for the target compound itself. epa.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying the functional groups present in this compound.
The IR spectrum is particularly sensitive to polar bonds, while the Raman spectrum provides strong signals for non-polar, symmetric bonds. Key vibrational modes for this compound would include:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |
| Phenolic O-H | Stretching (H-bonded) | 3200 - 3500 (broad) | IR |
| Aromatic C-H | Stretching | 3000 - 3100 (sharp) | IR, Raman |
| Aliphatic C-H | Stretching | 2850 - 2960 (sharp) | IR, Raman |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman (often strong) |
| C-O-C Ether | Asymmetric Stretching | 1200 - 1260 (strong) | IR |
| C-O (Phenolic) | Stretching | 1180 - 1250 (strong) | IR |
Table 3: Characteristic vibrational frequencies for this compound.
The presence of a strong, broad absorption band above 3200 cm⁻¹ in the IR spectrum is a clear indication of the hydrogen-bonded phenolic -OH group. spectrabase.com Strong absorptions in the 1200-1260 cm⁻¹ region would confirm the presence of the aryl-ether and phenolic C-O bonds. spectrabase.com The aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region would be apparent in both IR and Raman spectra. chemicalbook.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings. nsf.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In phenolic compounds, the aromatic ring and the oxygen atom's lone pairs of electrons are the primary chromophores responsible for UV absorption.
The UV-Vis spectrum of a simple phenol (B47542) in a neutral aqueous solution typically exhibits two absorption bands. For instance, phenol itself shows a primary absorption band around 210-220 nm and a secondary, less intense band around 270-280 nm. These absorptions are attributed to π → π* transitions within the benzene (B151609) ring. The presence of substituents on the aromatic ring can cause a shift in these absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift), and can also affect the intensity of the absorption.
For this compound, we can anticipate the influence of the phenoxyethoxy group attached to the hydroquinone moiety. Hydroquinone itself displays a characteristic UV absorption maximum around 292 nm. researchgate.net The ether linkage introduces additional lone pairs of electrons on the oxygen atoms, which can participate in n → π* transitions. The extended conjugation through the phenoxy group is also expected to influence the electronic transitions.
In a study of hydroquinone ester derivatives, it was observed that the position of the UV absorption peaks was sensitive to the nature of the substituent on the benzoyl group. nih.gov For example, 4-hydroxyphenyl 4-fluorobenzoate (B1226621) showed a λmax at 272 nm in methanol (B129727). nih.gov This highlights the role of substituents in modulating the electronic structure and, consequently, the UV-Vis absorption characteristics.
The electronic transitions in these types of molecules are crucial for understanding their photochemical behavior and potential applications in areas like polymer science and materials chemistry.
Table 1: Representative UV-Vis Absorption Data for Phenolic Compounds
| Compound | Solvent | λmax (nm) | Reference |
| Phenol | Water (pH 6.0) | 270 | [N/A] |
| Phenolate | Water (pH 12) | 286 | [N/A] |
| Hydroquinone | Water | 292 | researchgate.net |
| 4-Hydroxyphenyl 4-fluorobenzoate | Methanol | 272 | nih.gov |
| 1,4-Phenylene bis(4-fluorobenzoate) | Methanol | 241 | nih.gov |
This table presents data for related phenolic compounds to illustrate typical UV-Vis absorption characteristics, as specific data for this compound was not found in the reviewed literature.
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination (where applicable for derivatives)
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.
While a crystal structure for this compound itself has not been reported in the available literature, studies on derivatives of related compounds offer insights into the expected solid-state conformation. For instance, the crystal structures of several co-crystals of hydroquinone have been determined, revealing details about the hydrogen bonding networks and crystal packing. researchgate.net
In a study on hydrazinecarboxamide derivatives of phenolic compounds, X-ray crystallography revealed the E conformation about the azomethine double bond and detailed the planarity of the central moiety and the dihedral angles between the aromatic rings. atamanchemicals.com Such analyses are critical for understanding structure-activity relationships, particularly in the design of materials with specific properties.
For a derivative of this compound, X-ray crystallography would definitively establish:
The conformation of the flexible ethoxy chain.
The planarity or torsion angles between the two phenyl rings.
The nature and extent of intermolecular hydrogen bonding involving the phenolic hydroxyl group.
Computational Chemistry and Theoretical Investigations of 4 2 Phenoxyethoxy Phenol
Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These approaches model the electronic structure of 4-(2-Phenoxyethoxy)phenol, providing a foundation for predicting its stability and chemical behavior.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Analysis
Density Functional Theory (DFT) is a robust computational method widely used for investigating the electronic properties of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would provide detailed information on bond lengths, bond angles, and dihedral angles. ijaemr.comrjpn.org
These calculations are crucial for understanding the molecule's structural parameters. The energy analysis from DFT also helps in determining the molecule's thermodynamic stability.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-O (Phenolic) | ~1.36 Å |
| Bond Length | C-O (Ether) | ~1.37 Å |
| Bond Length | O-H (Phenolic) | ~0.96 Å |
| Bond Angle | C-O-H (Phenolic) | ~109° |
| Bond Angle | C-O-C (Ether) | ~118° |
| Dihedral Angle | C-C-O-C (Ether Linkage) | Variable (Indicates conformational flexibility) |
Higher-Level Ab Initio Methods (e.g., Coupled Cluster) for Benchmark Studies
While DFT is highly efficient, higher-level ab initio methods like Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry. nih.gov These methods, though computationally more demanding, are used to perform benchmark studies. For this compound, a CCSD(T) calculation could be used to validate the energies obtained from more economical DFT methods, ensuring the chosen DFT functional is appropriate for this chemical system. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, typically placed in a simulated solvent box like water, would reveal its conformational landscape. The simulation would track the movements of each atom, showing how the flexible ether chain allows the molecule to adopt various shapes.
Furthermore, MD simulations provide critical insights into intermolecular interactions. For instance, they can model the hydrogen bonding between the phenolic hydroxyl group of this compound and surrounding solvent molecules or other solute molecules. This is essential for understanding its behavior in a biological or chemical system. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs) (HOMO/LUMO) and Chemical Reactivity Descriptors
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. ijaemr.comresearchgate.net
The HOMO represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring.
The LUMO represents the ability to accept an electron, and its density would likely be distributed across the aromatic rings. ijaemr.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and thus more reactive. ijaemr.comresearchgate.net
Other chemical reactivity descriptors derived from these calculations include:
Fukui Functions: These identify the most reactive sites within the molecule for nucleophilic and electrophilic attack.
Electrophilicity Index (ω): This global reactivity index quantifies the electrophilic nature of the molecule. rjpn.org
Table 2: Predicted Electronic Properties for this compound (Note: These values are illustrative, based on typical results for phenol derivatives from computational studies.)
| Descriptor | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Electron-donating ability |
| LUMO Energy | ~ -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 eV | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution around a molecule. ijaemr.com It is used to predict how a molecule will interact with other species. In the MEP map of this compound:
Negative Regions (Red/Yellow): These are found around electronegative atoms, primarily the oxygen atoms of the hydroxyl and ether groups. These areas are susceptible to electrophilic attack.
Positive Regions (Blue): This region is typically located around the acidic hydrogen atom of the phenolic hydroxyl group, indicating a likely site for nucleophilic attack.
Neutral Regions (Green): These are generally found over the carbon-hydrogen portions of the aromatic rings.
The MEP surface provides a clear, intuitive guide to the molecule's reactive sites. researchgate.net
Theoretical Spectroscopy (e.g., Time-Dependent DFT for UV-Vis, GIAO for NMR) for Spectral Prediction and Interpretation
Computational methods can accurately predict various types of spectra, which can then be used to interpret experimental data.
Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic absorption spectra (UV-Vis). researchgate.net For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, such as from the HOMO to the LUMO. erciyes.edu.tr
Gauge-Including Atomic Orbital (GIAO): This is a popular method for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The predicted NMR spectrum can be compared with an experimental one to confirm the molecular structure and assign specific peaks to individual protons and carbon atoms within the molecule.
Investigation of Intramolecular Hydrogen Bonding and Steric Effects
Computational and theoretical chemistry provide powerful tools to investigate the nuanced intramolecular interactions that govern the three-dimensional structure and properties of molecules like this compound. The presence of a hydroxyl group on one phenyl ring and an ether linkage introduces the potential for intramolecular hydrogen bonding, a key factor in determining the molecule's conformational preferences. Furthermore, the flexible ethoxy bridge and the two aromatic rings give rise to various possible spatial arrangements, where steric effects play a significant role.
Theoretical studies on similar phenol derivatives often employ methods like Density Functional Theory (DFT) to explore the potential energy surface and identify stable conformers. These calculations can elucidate the subtle interplay between attractive forces, such as hydrogen bonds, and repulsive forces arising from steric hindrance.
The flexibility of the ethoxy linker allows for multiple rotational isomers (rotamers). Steric clashes between the two phenyl rings or between the rings and the ethoxy chain can restrict the available conformational space. Theoretical calculations are crucial for determining the relative energies of these different conformers and identifying the most stable, low-energy structures. These calculations often involve geometry optimization of various starting structures to find local and global energy minima on the potential energy surface.
To provide a comprehensive analysis of this compound, dedicated computational studies would be necessary. Such research would typically involve the following:
Conformational Search: A systematic or stochastic search for all possible low-energy conformers.
Geometry Optimization: Optimization of the identified conformers using a suitable level of theory (e.g., DFT with an appropriate basis set).
Vibrational Frequency Analysis: Calculation of vibrational frequencies to confirm that the optimized structures are true energy minima and to predict infrared and Raman spectra.
Analysis of Intramolecular Interactions: Using techniques like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis to characterize and quantify the strength of the intramolecular hydrogen bond and other non-covalent interactions.
Without such specific data, a detailed quantitative discussion remains speculative. However, the foundational principles of computational chemistry strongly suggest that a delicate balance between intramolecular hydrogen bonding and steric effects governs the structural landscape of this compound.
Applications of 4 2 Phenoxyethoxy Phenol and Its Derivatives in Materials Science and Polymer Chemistry
Role as Monomers and Precursors for Advanced Polymeric Systems
The versatility of 4-(2-phenoxyethoxy)phenol and related structures allows them to serve as key monomers and precursors in the creation of diverse and high-performance polymeric systems.
Ethoxylated phenols, including structures analogous to this compound, are important precursors for high-performance polymers like polycarbonates and polyurethanes (via polyols).
Polycarbonates are engineering thermoplastics known for their exceptional impact resistance, optical clarity, and dimensional stability. rsc.org Traditionally synthesized from bisphenol A (BPA) and the highly toxic phosgene, research has focused on developing alternative, safer synthetic routes and new monomers to enhance polymer properties. nih.govuwb.edu.pl One approach involves the synthesis of novel poly(aryl ether carbonates) where ether linkages are incorporated into the polymer backbone to address limitations of traditional polycarbonates, such as susceptibility to degradation. nih.gov Bisphenols containing ether functionalities can be polymerized using methods like interfacial polymerization with phosgene or transesterification with diphenyl carbonate to yield polycarbonates with modified properties. nih.govuwb.edu.pl The incorporation of ether linkages can enhance solubility and processability. mdpi.com
Ethoxylated phenolic compounds can also be converted into polyols, which are crucial reactants in the synthesis of polyurethanes. rsc.orgacs.orgtue.nl Polycarbonate polyols, in particular, are a special class that improves the hydrolysis resistance of the final polyurethane material. acs.orgtue.nl The aromatic content from the phenolic structure contributes to high stability and enhanced mechanical performance in the resulting polyurethanes. acs.orgtue.nl The synthesis can involve the reaction of a phenolic compound with ethylene (B1197577) oxide to create the ethoxylated structure, which then serves as the polyol. google.com This process transforms raw materials into valuable precursors for high-performance materials with recycled content, contributing to more sustainable polymer production. acs.orgtue.nl
Table 1: Comparison of Polycarbonate Synthesis Methods
| Method | Reactants | Advantages | Disadvantages |
| Interfacial Polycondensation | Bisphenol, Phosgene | High molecular weight polymers | Use of highly toxic phosgene, environmental concerns uwb.edu.pl |
| Melt Transesterification | Bisphenol, Diphenyl Carbonate | Phosgene-free, high yield, solvent-free uwb.edu.pl | High temperatures and vacuum required, phenol (B47542) byproduct uwb.edu.pl |
| Enzymatic Polymerization | Carbonate Monomers, Diols | Environmentally benign, ambient conditions, no acid catalysts nih.gov | Limited conversion, lower molecular weights achieved so far nih.gov |
| Ring-Opening Polymerization | Ethylene Carbonate, Initiator (e.g., Bisphenol) | One-pot synthesis potential, tunes molecular weight acs.orgtue.nl | Can result in a mix of carbonate and ether linkages acs.org |
Monomers containing aryloxyalkoxy groups, such as 2-phenoxyethyl acrylate (PEA), are used to synthesize functional acrylic polymers with tailored properties. sfdchem.com The acrylate group is highly reactive towards free radicals, enabling polymerization to form acrylic resins, adhesives, and coatings. sfdchem.com
The incorporation of the phenoxyethoxy moiety into the polymer structure imparts several desirable characteristics:
Adhesion: The phenoxyethyl group contributes to the adhesive properties of the resulting polymers. sfdchem.com
Hardness and Durability: Polymeric materials derived from these monomers can exhibit good hardness and durability. sfdchem.com
Flexibility: The ether linkage in the phenoxyethoxy group can provide a degree of flexibility to the polymer chain. sfdchem.com
Solubility: These monomers generally have good solubility in a range of organic solvents. sfdchem.com
Functionalized versions of these acrylic esters, containing additional groups like hydroxyl or carboxyl functionalities, can be used in applications that require enhanced chemical interactions or cross-linking. sfdchem.com These monomers can be homopolymerized or copolymerized to create a wide variety of acrylic resins. The resulting polymers find use in pressure-sensitive adhesives, coatings, and inks. sfdchem.com
Derivatives of this compound, particularly those containing amine or nitrile functionalities, are key components in the synthesis of specialty high-temperature polymers like phthalonitrile (B49051) resins. For example, 4-(3-aminophenoxy)phthalonitrile, a structurally related compound, serves as both a monomer and a curing agent in the formulation of advanced thermosetting resins. google.com
Phthalonitrile-based polymers are known for their exceptional thermal and oxidative stability, inherent flame retardancy, and low moisture absorption. The synthesis of these resins involves a thermally induced, ring-forming addition reaction. The aminophenoxy moiety plays a crucial role in this process. The amine group can initiate the cyclotrimerization of the nitrile groups to form highly stable triazine rings, leading to a rigid, highly cross-linked, three-dimensional network. This network structure is the source of the outstanding thermal and mechanical properties of the final cured polymer. google.com The incorporation of these monomers can also broaden the processing window of the resin. google.com
Table 2: Properties of Phthalonitrile Resins
| Property | Description |
| Thermal Stability | Exceptional resistance to high temperatures and oxidative degradation. |
| Mechanical Performance | The cured resin exhibits a high modulus and excellent mechanical properties. google.com |
| Flame Retardancy | Inherently resistant to burning. |
| Moisture Absorption | Low uptake of water, leading to good dimensional stability in humid environments. |
| Chemical Stability | Resistant to a wide range of chemicals. |
Engineering of Polymer Properties through Phenoxyethoxy Moieties (e.g., Enhanced Thermal Stability, Modified Mechanical Performance)
The inclusion of phenoxyethoxy groups within a polymer's architecture is a strategic approach to engineer its bulk properties. The combination of rigid aromatic rings and flexible ether (C-O-C) bonds allows for the fine-tuning of thermal, mechanical, and viscoelastic characteristics. mdpi.comnih.gov
The aromatic components contribute to rigidity and thermal stability, while the ether linkages provide chemical stability and can enhance toughness and processability. mdpi.comnih.gov This balance is critical in developing high-performance materials. For instance, in poly(ether-ester)s, the presence of ether bonds can make the polymer more susceptible to biodegradation while maintaining high thermal decomposition temperatures, providing a broad processing window. mdpi.com
The mechanical properties of polymers, such as their stiffness (elastic modulus), strength, and ductility, are strongly dependent on their molecular structure. 182.160.97researchgate.net The introduction of phenoxyethoxy moieties can impact these properties in several ways:
Thermal Stability: The aromatic rings in the phenoxy group generally enhance thermal stability. nih.gov However, the specific placement of substituent groups is important; for example, methoxy (B1213986) groups ortho to an ether linkage have been reported to sometimes reduce thermal stability due to electron donation effects. researchgate.net In general, adding antioxidants can significantly improve the thermal degradation stability of polymers in air. mdpi.com
Advanced Materials with Phenoxyethoxy-Functionalized Components (e.g., Optoelectronic Materials, Ligands in Transition Metal Catalysis)
The unique electronic and structural characteristics of the phenoxyethoxy group make its derivatives suitable for use in advanced materials, including those for optoelectronics and catalysis.
Phthalonitriles, which can be synthesized from precursors like 4-(3-aminophenoxy)phthalonitrile, are well-established precursors for phthalocyanines. Phthalocyanines are large, aromatic macrocycles with extensive applications as dyes, pigments, and in photodynamic therapy, fields that often overlap with optoelectronics. The ability to functionalize the phthalonitrile monomer allows for the tuning of the electronic properties of the resulting phthalocyanine (B1677752) complex.
In the field of catalysis, sophisticated ligands are designed to do more than just bind to a metal center; they actively participate in the catalytic cycle. researchgate.net Ligands can be designed with specific functional groups that respond to external stimuli (like light or an electric potential) or that possess specific electronic properties. researchgate.netrsc.org The design of ligands containing ether functionalities, such as those derived from this compound, can create a specific coordination environment around a transition metal. rsc.org This can influence the catalyst's activity, selectivity, and stability in various chemical transformations, including C-H functionalization and polymerization reactions. researchgate.netmdpi.com The ability to tailor the electronic environment of the metal center is crucial for developing new and more efficient catalytic systems. researchgate.netrsc.org
Environmental Fate and Degradation Pathways of Phenolic Ethers General Academic Context
Mechanistic Understanding of Environmental Biotransformation Processes
The primary mechanism for the breakdown of phenolic compounds in the environment is biotransformation, mediated by a diverse array of microorganisms. These processes are fundamental to the natural attenuation of such pollutants in soil and water systems. The efficiency and pathway of biodegradation are highly dependent on environmental conditions, particularly the availability of oxygen.
The presence or absence of oxygen dictates distinct metabolic strategies for the microbial breakdown of phenolic compounds.
Aerobic Degradation: Under aerobic conditions, the biodegradation of phenolic compounds is generally rapid and efficient. nih.govresearchgate.net Microorganisms utilize molecular oxygen as a co-substrate for oxygenase enzymes, which initiate the degradation sequence by hydroxylating the aromatic ring. This initial step, often the rate-limiting one, converts phenols into catechols. researchgate.net The catechol ring is then cleaved, either through an ortho- or meta- cleavage pathway, leading to the formation of aliphatic intermediates. nih.gov These intermediates, such as muconic acid or hydroxymuconic semialdehyde, are further metabolized and funneled into central metabolic cycles like the tricarboxylic acid (TCA) cycle, ultimately resulting in mineralization to carbon dioxide and water. frontiersin.org Studies have shown that for a variety of phenolic compounds, including phenol (B47542), chlorophenols, and dichlorophenols, removal is faster and more complete in aerobic environments compared to anaerobic ones. nih.govresearchgate.net For instance, in paddy soils, the half-lives for various phenol derivatives under aerobic conditions ranged from 2 to 19 days. nih.gov
Anaerobic Degradation: In the absence of oxygen, the degradation of phenolic compounds is significantly slower and follows different biochemical routes. nih.govresearchgate.net Anaerobic microorganisms employ alternative electron acceptors such as nitrate, sulfate, or carbonate. The initial activation of the phenol ring under anaerobic conditions often involves carboxylation, rather than hydroxylation. d-nb.info For example, phenol can be carboxylated to 4-hydroxybenzoate, which is then channeled into the benzoyl-CoA pathway for eventual ring cleavage. d-nb.info The process is often less efficient; in one study, the anaerobic degradation of phenol and p-cresol (B1678582) showed half-lives ranging from 24 to 260 days and 11 to 740 days, respectively. nih.gov Under certain anaerobic conditions, such as in landfill reactors that have not reached the methanogenic phase, some phenolic compounds may accumulate or undergo partial transformation, like the reduction of nitrophenols to amino groups, without complete mineralization. nih.govresearchgate.net
| Condition | Compound | Half-Life/Degradation Time | Environment | Reference |
| Aerobic | Phenol Derivatives | 2 to 19 days (Half-life) | Paddy Soils | nih.gov |
| Aerobic | Phenol (600 ppm) | Complete degradation in 24 hours | Batch Culture | nih.gov |
| Aerobic | Phenol, Chlorophenol, Dichlorophenols, Trichlorophenol | Faster and complete removal compared to anaerobic | Landfill Reactor | nih.govresearchgate.net |
| Anaerobic | Phenol | 24 to 260 days (Half-life) | Paddy Soils | nih.gov |
| Anaerobic | p-Cresol | 11 to 740 days (Half-life) | Paddy Soils | nih.gov |
| Anaerobic | 4-n-Propylphenol | Biodegradation detected | Paddy Soils | nih.gov |
| Anaerobic | Alkylphenols (long/branched chains) | Not degraded over 224 days | Paddy Soils | nih.gov |
The microbial breakdown of phenolic compounds is orchestrated by specific enzymes that catalyze key steps in the degradation pathways. The genetic and functional diversity of these enzymes within microbial communities is a key determinant of their capacity to remediate phenolic contamination. oup.comsmujo.id
Phenol Hydroxylases: The initial and critical step in the aerobic degradation of many phenolic compounds is catalyzed by phenol hydroxylase. researchgate.netfrontiersin.org This enzyme incorporates one atom of molecular oxygen into the phenol ring to form catechol. smujo.idnih.gov There are two main types of phenol hydroxylases: single-component and multi-component enzymes, with the latter being more prevalent in the environment. smujo.idnih.gov The expression of genes encoding phenol hydroxylase, such as pheA and pheB, is induced by the presence of phenol and is crucial for initiating the catabolic process. frontiersin.org
Dioxygenases: Following the formation of catechol, the aromatic ring is cleaved by dioxygenase enzymes. This is a pivotal step that breaks the stability of the aromatic structure. There are two primary ring-fission strategies:
Ortho-Cleavage Pathway: Catalyzed by catechol 1,2-dioxygenase, this enzyme cleaves the C-C bond between the two hydroxyl groups of catechol. frontiersin.orgnih.gov This pathway leads to the formation of cis,cis-muconic acid, which is subsequently converted to intermediates of the β-ketoadipate pathway and eventually enters the TCA cycle. nih.gov
Meta-Cleavage Pathway: Catalyzed by catechol 2,3-dioxygenase, this enzyme cleaves the bond adjacent to one of the hydroxyl groups. frontiersin.orgnih.gov This results in the formation of 2-hydroxymuconic semialdehyde, which is further metabolized to products like pyruvate (B1213749) and acetaldehyde (B116499) that can enter central metabolic pathways. nih.govnih.gov
Many bacteria, such as those from the genus Pseudomonas, are known to possess the genetic machinery for both ortho- and meta-cleavage pathways, providing them with metabolic versatility to degrade a wide range of aromatic compounds. frontiersin.orgnih.gov The cleavage of the ether bond in phenolic ethers, such as the methoxy (B1213986) group in vanillic acid, is also an enzyme-catalyzed process, requiring specific cofactors like NADPH to proceed. nih.gov This oxidative demethylation yields formaldehyde (B43269) and a dihydroxy intermediate (e.g., protocatechuate), which can then undergo ring cleavage by dioxygenases. nih.gov
| Enzyme Class | Specific Enzyme | Function | Pathway | Reference |
| Monooxygenases | Phenol Hydroxylase | Hydroxylation of phenol to catechol | Initial step in aerobic degradation | researchgate.netfrontiersin.orgsmujo.id |
| Dioxygenases | Catechol 1,2-Dioxygenase | Cleavage of catechol ring between hydroxyl groups | Ortho-cleavage | frontiersin.orgnih.govnih.gov |
| Dioxygenases | Catechol 2,3-Dioxygenase | Cleavage of catechol ring adjacent to a hydroxyl group | Meta-cleavage | nih.govfrontiersin.orgnih.gov |
| Dioxygenases | Protocatechuate 3,4-Dioxygenase | Cleavage of protocatechuate ring | Ortho-cleavage | nih.gov |
Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)
In addition to biological processes, abiotic mechanisms can contribute to the transformation of phenolic ethers in the environment, primarily through photodegradation and hydrolysis.
Photodegradation: This process involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. Direct photolysis of phenolic compounds in water is possible, but the rates can be slow. However, the process can be significantly accelerated by the presence of photosensitizing substances, a process known as indirect photolysis or photocatalysis. Titanium dioxide (TiO₂) is a widely studied photocatalyst that, when irradiated with UV light, generates highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com These radicals are powerful oxidizing agents that can attack the aromatic ring of phenolic compounds, leading to a series of hydroxylated intermediates like hydroquinone (B1673460) and catechol. researchgate.netresearchgate.net These intermediates are typically more biodegradable than the parent compound and can be further oxidized, often leading to complete mineralization into CO₂ and H₂O. mdpi.commdpi.com The efficiency of photocatalytic degradation can be influenced by factors such as catalyst particle size, temperature, and the specific structure of the phenolic compound. mdpi.com
Theoretical Modeling of Environmental Fate and Identification of Transformation Products
Predictive models are valuable tools for estimating the environmental fate of chemicals when experimental data is scarce. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict properties like biodegradability, bioaccumulation potential, and toxicity based on a compound's molecular structure.
For biodegradation kinetics, mathematical models such as the Haldane and Luong models are used to describe microbial growth and substrate degradation, especially in cases where high concentrations of the phenolic compound can inhibit microbial activity. nih.gov For example, a study on Ralstonia eutropha degrading phenol determined key kinetic parameters: the maximum specific growth rate (μmax), the half-saturation constant (Ks), and the inhibition constant (Ki). nih.gov
The identification of transformation products is critical for understanding degradation pathways and assessing the potential risks posed by intermediates, which can sometimes be more toxic than the parent compound. frontiersin.org Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating and identifying these products. During the photocatalytic degradation of phenol and 4-chlorophenol, intermediates such as catechol, hydroquinone, 4-chlorocatechol, and pyrogallol (B1678534) have been identified, confirming that the degradation proceeds through a series of hydroxylation steps before ring opening. researchgate.net For a complex molecule like 4-(2-phenoxyethoxy)phenol, degradation would likely involve initial attacks on the aromatic rings and potential cleavage of the ether linkages, leading to a variety of smaller phenolic and aliphatic molecules before complete mineralization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
